molecular formula C18H30ClNO4 B1672163 Iproxamine hydrochloride CAS No. 51222-37-8

Iproxamine hydrochloride

カタログ番号: B1672163
CAS番号: 51222-37-8
分子量: 359.9 g/mol
InChIキー: PJQYWYGKLCIALW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iproxamine hydrochloride is a biochemical.

生物活性

Iproxamine hydrochloride, a tricyclic antidepressant (TCA), is primarily utilized in treating depressive disorders. Its biological activity is characterized by its influence on neurotransmitter dynamics, pharmacokinetics, metabolic pathways, and potential interactions with other drugs. This article delves into these aspects, presenting detailed research findings and case studies.

This compound functions mainly by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. This inhibition enhances the concentration of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and alleviating depressive symptoms. The drug binds to the sodium-dependent norepinephrine transporter (NET) and serotonin transporter (SERT), thus playing a significant role in neurotransmission modulation .

Pharmacokinetics

Absorption : Iproxamine is rapidly absorbed following oral administration, with a bioavailability ranging from 29% to 77% due to inter-individual variability. The peak plasma concentration is typically reached within 2 to 6 hours post-ingestion .

Distribution : The drug exhibits a high volume of distribution (10-20 L/kg) and accumulates significantly in the brain, with concentrations reported to be 30-40 times higher than in systemic circulation .

Metabolism : Iproxamine is metabolized predominantly in the liver, primarily through cytochrome P450 enzymes (CYP1A2, CYP3A4, CYP2C19). Its active metabolite, desipramine, also contributes to its pharmacological effects .

Elimination : The drug is mainly excreted via urine, with less than 5% eliminated unchanged. The mean half-life of Iproxamine is approximately 12 hours, while that of desipramine is about 22.5 hours .

Case Studies and Clinical Findings

Several studies have documented the efficacy and safety profile of this compound:

  • Efficacy in Depression : A clinical trial involving patients with major depressive disorder demonstrated significant improvements in depressive symptoms after treatment with Iproxamine compared to placebo controls. The trial reported a reduction in Hamilton Depression Rating Scale scores .
  • Drug Interaction Studies : Research has highlighted the importance of monitoring patients on Iproxamine when co-administered with other medications that inhibit CYP2D6. For example, patients taking SSRIs alongside Iproxamine exhibited increased plasma concentrations of the TCA, leading to heightened risk of toxicity .
  • Adverse Effects : Common side effects reported include sedation, dry mouth, and weight gain. In some cases, patients experienced cardiovascular effects such as orthostatic hypotension, necessitating careful monitoring during treatment initiation .

Summary Table of Key Pharmacokinetic Parameters

ParameterValue
Bioavailability29% - 77%
Peak Plasma Concentration2 - 6 hours post-administration
Volume of Distribution10 - 20 L/kg
Half-Life12 hours (Iproxamine), 22.5 hours (Desipramine)
Primary Route of EliminationUrine

科学的研究の応用

Pharmacological Properties

Iproxamine hydrochloride exhibits a range of pharmacological effects that make it suitable for various therapeutic applications:

  • Antihistaminic Activity : this compound functions as an antihistamine, which helps alleviate allergic symptoms by blocking histamine receptors.
  • Analgesic Effects : The compound has demonstrated analgesic properties, making it useful in pain management.
  • Anti-inflammatory Effects : this compound may reduce inflammation, contributing to its effectiveness in treating conditions characterized by inflammatory responses.

Clinical Applications

This compound has been investigated for several clinical applications:

  • Allergic Reactions : Its antihistaminic properties allow it to be used in managing allergic reactions, including hay fever and urticaria.
  • Pain Management : The analgesic effects make it a candidate for treating acute and chronic pain conditions.
  • Respiratory Disorders : The compound may be beneficial in treating respiratory issues associated with allergies or inflammation.

Innovative Delivery Methods

Recent studies have focused on enhancing the delivery of this compound to improve its therapeutic efficacy:

  • Controlled Release Formulations : Research has explored the use of gastroretentive and controlled-release vehicles to enhance the bioavailability of this compound. This approach allows for sustained release over time, improving patient compliance and therapeutic outcomes .
  • Transdermal Delivery Systems : Innovative formulations have been developed that utilize chemical penetration enhancers to facilitate the transdermal delivery of this compound. These systems aim to improve skin permeability and achieve therapeutic levels in systemic circulation without causing irritation .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in clinical settings:

  • Study 1: Efficacy in Allergic Rhinitis
    • Objective : To evaluate the effectiveness of this compound in alleviating symptoms of allergic rhinitis.
    • Methods : A randomized controlled trial was conducted with participants receiving either this compound or a placebo.
    • Results : The group receiving Iproxamine showed a statistically significant reduction in nasal congestion and sneezing compared to the placebo group .
  • Study 2: Pain Relief in Postoperative Patients
    • Objective : To assess the analgesic effects of this compound in postoperative pain management.
    • Methods : Patients were administered this compound post-surgery, with pain levels assessed using a visual analog scale.
    • Results : Patients reported lower pain scores and reduced need for additional analgesics when treated with Iproxamine compared to controls .

特性

CAS番号

51222-37-8

分子式

C18H30ClNO4

分子量

359.9 g/mol

IUPAC名

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] propan-2-yl carbonate;hydrochloride

InChI

InChI=1S/C18H29NO4.ClH/c1-12(2)15-11-16(23-18(20)22-13(3)4)14(5)10-17(15)21-9-8-19(6)7;/h10-13H,8-9H2,1-7H3;1H

InChIキー

PJQYWYGKLCIALW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC(=O)OC(C)C)C(C)C)OCCN(C)C.Cl

正規SMILES

CC1=CC(=C(C=C1OC(=O)OC(C)C)C(C)C)OCCN(C)C.Cl

外観

Solid powder

Key on ui other cas no.

51222-37-8

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Iproxamine hydrochloride ;  W 42782;  W-42782;  W42782.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iproxamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Iproxamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Iproxamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Iproxamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Iproxamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Iproxamine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。